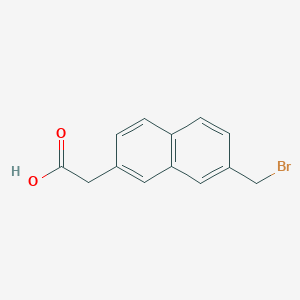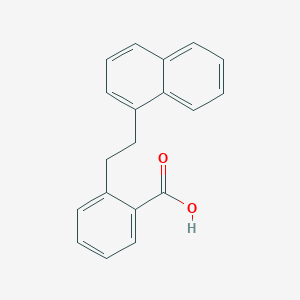![molecular formula C16H9ClN2O B11844049 3-Chloro-2-phenylfuro[2,3-B]quinoxaline CAS No. 88051-13-2](/img/structure/B11844049.png)
3-Chloro-2-phenylfuro[2,3-B]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-phenylfuro[2,3-B]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by a fused ring system that includes a furan ring and a quinoxaline moiety, with a chlorine atom and a phenyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-phenylfuro[2,3-B]quinoxaline typically involves multi-step reactions. One common method includes the Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions . The process begins with the reaction of 2-chloro-3-methoxyquinoxaline with terminal alkynes to form 2-methoxy-3-(phenylethynyl)quinoxaline. This intermediate undergoes iodocyclization using iodine monochloride (ICl) in dichloromethane (CH₂Cl₂) to yield 3-iodo-2-phenylfuro[2,3-B]quinoxaline. Finally, palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Heck reactions, are employed to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-phenylfuro[2,3-B]quinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, are commonly used to modify the compound.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Cross-Coupling Reactions: Palladium catalysts, along with ligands and bases, are essential for these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cross-coupling reactions can introduce new aryl or alkyl groups to the molecule.
Applications De Recherche Scientifique
3-Chloro-2-phenylfuro[2,3-B]quinoxaline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Chloro-2-phenylfuro[2,3-B]quinoxaline involves its interaction with specific molecular targets. The compound’s electronic structure allows it to participate in various biochemical pathways. For instance, theoretical calculations have shown that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are located on different parts of the molecule, facilitating electron transfer processes . This property is crucial for its function in photophysical applications and potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylfuro[2,3-B]quinoxaline: Lacks the chlorine atom but shares the core structure.
3-Iodo-2-phenylfuro[2,3-B]quinoxaline: Contains an iodine atom instead of chlorine.
2-Phenyl-3-substituted furo[2,3-B]quinoxalines: Various derivatives with different substituents at the 3-position.
Uniqueness
3-Chloro-2-phenylfuro[2,3-B]quinoxaline is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying substitution reactions and developing new materials with specific properties.
Propriétés
Numéro CAS |
88051-13-2 |
|---|---|
Formule moléculaire |
C16H9ClN2O |
Poids moléculaire |
280.71 g/mol |
Nom IUPAC |
3-chloro-2-phenylfuro[3,2-b]quinoxaline |
InChI |
InChI=1S/C16H9ClN2O/c17-13-14-16(19-12-9-5-4-8-11(12)18-14)20-15(13)10-6-2-1-3-7-10/h1-9H |
Clé InChI |
RCNHOTJDNHTKIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C3=NC4=CC=CC=C4N=C3O2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4(3H)-Quinazolinone, 3-[4-(1-aminoethyl)phenyl]-2-methyl-](/img/structure/B11843970.png)

![3-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline](/img/structure/B11843984.png)
![[1]Benzopyrano[3,4-d]imidazol-4(1H)-one, 2-(phenylmethyl)-](/img/structure/B11843986.png)



![4-methoxy-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]aniline](/img/structure/B11844004.png)

![[(E)-[(2,4-difluorophenyl)-piperidin-4-ylmethylidene]amino] acetate](/img/structure/B11844020.png)




